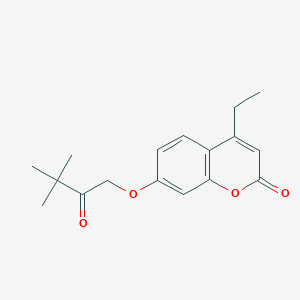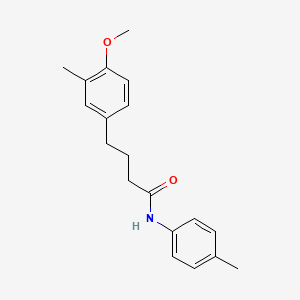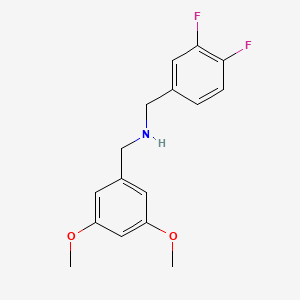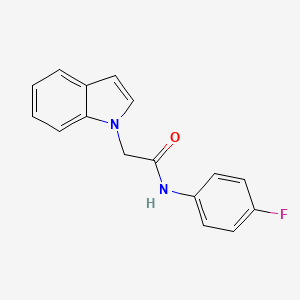![molecular formula C16H19N3O B5780346 N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidene-2-pyridinecarbohydrazide](/img/structure/B5780346.png)
N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidene-2-pyridinecarbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-tricyclo[3.3.1.1~3,7~]dec-2-ylidene-2-pyridinecarbohydrazide, commonly known as TPD, is a heterocyclic compound that has attracted significant attention from the scientific community due to its unique chemical properties and potential applications. TPD is a highly stable and rigid molecule that possesses a pyridinecarbohydrazide moiety, which can be easily modified to introduce various functional groups.
作用机制
The mechanism of action of TPD is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins involved in various biological processes. In studies involving cancer cells, TPD has been shown to induce apoptosis, or programmed cell death, by inhibiting the activity of enzymes involved in cell survival pathways. In studies involving Alzheimer's disease, TPD has been shown to inhibit the activity of enzymes involved in the formation of beta-amyloid plaques, which are a hallmark of the disease.
Biochemical and Physiological Effects:
TPD has been shown to exhibit a range of biochemical and physiological effects, depending on the specific application. In studies involving cancer cells, TPD has been shown to induce cell death and inhibit tumor growth. In studies involving Alzheimer's disease, TPD has been shown to reduce the formation of beta-amyloid plaques and improve cognitive function. In studies involving catalysis, TPD has been shown to exhibit excellent activity and selectivity in various reactions.
实验室实验的优点和局限性
One of the main advantages of TPD is its high stability and rigidity, which makes it an ideal building block for the synthesis of novel materials and supramolecular structures. Additionally, the synthesis method for TPD is relatively simple and can be carried out in a laboratory setting with standard equipment. However, one limitation of TPD is its relatively low solubility in organic solvents, which can make it difficult to work with in certain applications.
未来方向
There are many potential future directions for research involving TPD. One area of interest is the development of TPD-based materials and supramolecular structures with novel properties and applications. Another area of interest is the investigation of TPD as an anticancer agent and its potential use in combination with other drugs. Additionally, further research is needed to fully understand the mechanism of action of TPD and its potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
合成方法
TPD can be synthesized through a multistep process involving the reaction of 2-pyridinecarboxylic acid with cyclohexanone in the presence of a Lewis acid catalyst. The resulting product is then subjected to a series of reactions involving hydrazine hydrate, acetic anhydride, and triethylamine to yield TPD. The synthesis method is relatively simple and can be carried out in a laboratory setting with standard equipment.
科学研究应用
TPD has been extensively studied for its potential applications in various fields, including materials science, catalysis, and medicinal chemistry. In materials science, TPD has been used as a building block for the synthesis of novel polymers and supramolecular structures. In catalysis, TPD has been shown to exhibit excellent activity and selectivity in various reactions, including hydrogenation and oxidation. In medicinal chemistry, TPD has been investigated for its potential as an anticancer agent, as well as for its ability to inhibit enzymes involved in the development of Alzheimer's disease.
属性
IUPAC Name |
N-(2-adamantylideneamino)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c20-16(14-3-1-2-4-17-14)19-18-15-12-6-10-5-11(8-12)9-13(15)7-10/h1-4,10-13H,5-9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCBFPDKFSWQJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3=NNC(=O)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-adamantylideneamino)pyridine-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5780265.png)


![N-[3-(hydrazinocarbonyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B5780283.png)
![methyl 4-chloro-3-[(diethylamino)sulfonyl]benzoate](/img/structure/B5780296.png)
![1-(9H-fluoren-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B5780303.png)
![4-[4-methyl-5-(methylsulfonyl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5780315.png)
![N-cyclohexyl-N'-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B5780322.png)
![4-{[3-(ethoxycarbonyl)-5-propyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5780335.png)
![5-[(4-methyl-1-piperazinyl)methyl]-4-(1-naphthyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5780338.png)

![N'-{[2-(4-nitrophenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5780358.png)
![2-[(4-methyl-2-pyrimidinyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5780365.png)